N-(N2-Boc-2-Aminophenyl)-N'-phenylheptanediamide
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Overview
Description
N-(N2-Boc-2-Aminophenyl)-N’-phenylheptanediamide is a synthetic organic compound that features a heptanediamide backbone with a phenyl group and a Boc-protected aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(N2-Boc-2-Aminophenyl)-N’-phenylheptanediamide typically involves the following steps:
Protection of the Amino Group: The amino group of 2-aminophenyl is protected using tert-butyloxycarbonyl (Boc) to form N2-Boc-2-aminophenyl.
Formation of Heptanediamide Backbone: The heptanediamide backbone is synthesized by reacting heptanediamine with a suitable carboxylic acid derivative.
Coupling Reaction: The Boc-protected aminophenyl is then coupled with the heptanediamide backbone using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N-(N2-Boc-2-Aminophenyl)-N’-phenylheptanediamide may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, chromatography, and recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(N2-Boc-2-Aminophenyl)-N’-phenylheptanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(N2-Boc-2-Aminophenyl)-N’-phenylheptanediamide has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the development of new synthetic methodologies and reaction mechanisms.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(N2-Boc-2-Aminophenyl)-N’-phenylheptanediamide involves its interaction with specific molecular targets and pathways. The Boc-protected aminophenyl group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The phenyl group provides hydrophobic interactions, while the heptanediamide backbone offers structural stability.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminophenyl)-N’-phenylheptanediamide: Lacks the Boc protection, making it more reactive.
N-(N2-Boc-2-Aminophenyl)-N’-methylheptanediamide: Contains a methyl group instead of a phenyl group, altering its chemical properties.
Uniqueness
N-(N2-Boc-2-Aminophenyl)-N’-phenylheptanediamide is unique due to its combination of a Boc-protected aminophenyl group and a phenyl group on the heptanediamide backbone. This structure provides a balance of reactivity and stability, making it suitable for various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl N-[2-[(7-anilino-7-oxoheptanoyl)amino]phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4/c1-24(2,3)31-23(30)27-20-15-11-10-14-19(20)26-22(29)17-9-5-8-16-21(28)25-18-12-6-4-7-13-18/h4,6-7,10-15H,5,8-9,16-17H2,1-3H3,(H,25,28)(H,26,29)(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNCPUKVONEFHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1NC(=O)CCCCCC(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724459 |
Source
|
Record name | tert-Butyl {2-[(7-anilino-7-oxoheptanoyl)amino]phenyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217017-33-8 |
Source
|
Record name | tert-Butyl {2-[(7-anilino-7-oxoheptanoyl)amino]phenyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80724459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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